1-Benzylcyclopropylamine

Descripción general

Descripción

1-Benzylcyclopropylamine is a cyclopropane analogue of phenethylamine and is known for its interactions with monoamine oxidase (MAO), acting as a potent competitive reversible inhibitor and a mechanism-based inactivator. It is a compound of interest due to its unique chemical structure and properties, which allow for various chemical reactions and potential applications in medicinal chemistry (Silverman & Zieske, 1985).

Synthesis Analysis

The synthesis of this compound and related compounds involves various strategies, including copper-catalyzed aminoboration of methylenecyclopropanes, which offers a highly regio- and diastereoselective method to produce (borylmethyl)cyclopropylamines, useful building blocks for potential antidepressants (Sakae et al., 2014).

Molecular Structure Analysis

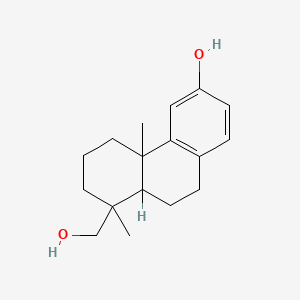

The molecular structure of this compound is characterized by the presence of a cyclopropane ring, which significantly influences its chemical reactivity and interactions with biological molecules. The cyclopropane moiety is a key structural element in many biologically active compounds due to its strain and unique bonding properties.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including inactivation and substrate activities with MAO. The inactivation mechanism involves a one-electron mechanism, leading to the formation of benzyl vinyl ketone (Silverman & Zieske, 1985). Other studies have explored the reaction mechanisms of cyclopropylamines with cytochrome P450, generating insights into their metabolic fate and reaction pathways (Cerny & Hanzlik, 2006).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The cyclopropane ring contributes to its physicochemical characteristics, which are important for its reactivity and potential applications in synthetic chemistry.

Chemical Properties Analysis

This compound exhibits a range of chemical properties, including reactivity towards monoamine oxidase and potential as a building block for the synthesis of antidepressants. Its interactions with enzymes and other chemical reagents highlight its role in various chemical transformations and its importance in the study of cyclopropylamine derivatives.

For more comprehensive information on the synthesis, molecular structure, chemical reactions, and properties of this compound and related compounds, the following references provide in-depth analyses and experimental data:

Aplicaciones Científicas De Investigación

Monoamine Oxidase Inhibition

1-Benzylcyclopropylamine and related cyclopropylamines are studied for their inhibitory effects on monoamine oxidases (MAO), enzymes involved in the breakdown of neurotransmitters like serotonin and dopamine. Research by Malcomson et al. (2015) has shown that certain cyclopropylamine derivatives, like cis-N-benzyl-2-methoxycyclopropylamine, demonstrate strong MAO B-selective irreversible inhibition, which does not affect lysine-specific demethylase (LSD1). These findings are relevant for potential treatments of depression and cancer, as well as for the design of mechanism-based inhibitors (Malcomson et al., 2015).

Cytochrome P450-Catalyzed Oxidation

The interaction of this compound with cytochrome P450, an essential enzyme in drug metabolism, has been explored. Cerny and Hanzlik (2006) investigated the metabolic fate of N-benzyl-N-cyclopropylamine with cytochrome P450, finding that its oxidation leads to various products like 3-hydroxypropionaldehyde and cyclopropanone hydrate. These findings contribute to understanding the drug metabolism and the role of cytochrome P450 in handling cyclopropylamines (Cerny & Hanzlik, 2006).

Metabolic Studies

The metabolic study of various psychoactive compounds, including arylcyclohexylamines, which are structurally related to this compound, was conducted by De Paoli et al. (2013). They developed methods for the analysis of these compounds in biological matrices, advancing our understanding of the metabolism and potential toxicological profiles of such substances (De Paoli et al., 2013).

Synthesis of Potential Antidepressants

Research by Sakae et al. (2014) on the Cu-catalyzed aminoboration of methylenecyclopropanes with diboron and hydroxylamines led to the creation of (borylmethyl)cyclopropylamines. These compounds, related to this compound, can be used as building blocks in the synthesis of potential antidepressants (Sakae et al., 2014).

Role in Fruit Ripening and Preservation

This compound is structurally related to 1-Methylcyclopropene (1-MCP), a compound widely studied for its role in inhibiting ethylene perception in fruits, thus delaying ripening and improving shelf life. Research in this field, like that by Watkins (2006), has provided insights into the commercial application of such compounds in the horticultural industry (Watkins, 2006).

Mecanismo De Acción

Target of Action

1-Benzylcyclopropylamine primarily targets the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, making it a potential target for antiviral therapies .

Mode of Action

It is known to interact with the gag-pol polyprotein

Biochemical Pathways

Given its interaction with the gag-pol polyprotein, it may influence the viral replication pathways in which this protein is involved .

Result of Action

Given its interaction with the Gag-Pol polyprotein, it may have potential antiviral effects

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

Propiedades

IUPAC Name |

1-benzylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQRCQKFLCJFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181533 | |

| Record name | 1-Benzylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27067-03-4 | |

| Record name | 1-Benzylcyclopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027067034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Benzylcyclopropylamine interact with Monoamine Oxidase (MAO)?

A: this compound acts as a mechanism-based inactivator of MAO. [, ] This means it initially binds to the enzyme like a substrate but then forms a covalent bond during the catalytic cycle, leading to irreversible inhibition. Specifically, research indicates it requires 2.3 equivalents of this compound to inactivate one equivalent of MAO. []

Q2: What are the key structural differences between this compound and 1-(phenylcyclopropyl)methylamine regarding their interaction with MAO?

A: Although structurally similar, this compound and 1-(phenylcyclopropyl)methylamine exhibit distinct interactions with MAO. [] this compound acts as a mechanism-based inactivator, forming a covalent bond with the enzyme and irreversibly inhibiting it. Conversely, 1-(phenylcyclopropyl)methylamine functions as a substrate for MAO. The enzyme catalyzes its conversion into 1-phenylcyclopropanecarboxaldehyde without being inactivated. This difference in behavior likely arises from the subtle variations in their structures, affecting how they interact within the enzyme's active site.

Q3: Does this compound exhibit selectivity towards MAO-A or MAO-B?

A: While initially identified as an inactivator of MAO-B, further research revealed that this compound can also inactivate MAO-A, albeit with lower potency. [] Interestingly, the mechanism of inactivation appears to differ between the two isoforms. In MAO-A, this compound appears to attach to the flavin cofactor, while in MAO-B, it can attach to both a cysteine residue and the flavin. [] This suggests that subtle differences exist in the active site topographies of MAO-A and MAO-B.

Q4: What are the potential implications of the different inactivation mechanisms of this compound on MAO-A and MAO-B?

A: The distinct inactivation mechanisms of this compound on MAO-A and MAO-B suggest variations in their active site architecture. [] This difference could be exploited to design more selective MAO inhibitors. Such selective inhibitors could be beneficial in treating specific neurological and psychiatric disorders with potentially fewer side effects compared to non-selective MAO inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B1214686.png)

![2-[[6,6-dimethyl-2-(propan-2-ylthio)-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1214688.png)

![[18F]3-(1H-imidazol-4-yl)propyl-4-fluorobenzyl ether](/img/structure/B1214691.png)

![4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B1214696.png)

![2-[(3-Chloro-1-benzothiophen-2-yl)methylideneamino]phenol](/img/structure/B1214697.png)

![2,6-Bis[[4-[3-(dimethylamino)propoxy]phenyl]methylidene]cyclohexan-1-one](/img/structure/B1214701.png)